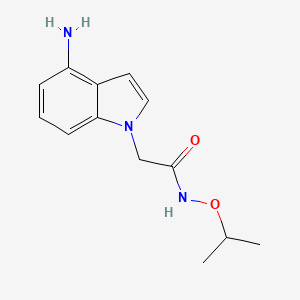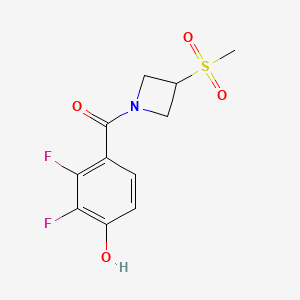![molecular formula C15H26N4O5 B7434888 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid, also known as Boc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an amino acid that is commonly found in proteins. Boc-Lys(Mtt)-OH is used in the synthesis of peptides, which are important molecules in biological research.
作用機序
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH does not have a specific mechanism of action as it is used as a building block in the synthesis of peptides. However, peptides synthesized using this compound(Mtt)-OH can have various biological activities depending on their sequence and structure. For example, peptides can be designed to bind to specific receptors or enzymes, inhibit protein-protein interactions, or modulate immune responses.
Biochemical and Physiological Effects
This compound(Mtt)-OH itself does not have any biochemical or physiological effects as it is used as a building block in the synthesis of peptides. However, peptides synthesized using this compound(Mtt)-OH can have various biochemical and physiological effects depending on their sequence and structure. For example, peptides can act as agonists or antagonists of receptors, modulate enzyme activity, or affect cellular signaling pathways.
実験室実験の利点と制限
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time without degradation. It is also readily available from commercial suppliers and can be synthesized in-house using standard methods. However, this compound(Mtt)-OH has some limitations. It is relatively expensive compared to other amino acid derivatives and requires careful handling due to its toxicity.
将来の方向性
For the use of 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH in scientific research include the development of novel peptide-based therapeutics, the use of peptides as diagnostic tools, and the development of new methods for peptide synthesis.
合成法
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH is synthesized by reacting this compound-OH with Mtt-Cl in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide. After the reaction, the product is purified by column chromatography to obtain pure this compound(Mtt)-OH. This synthesis method is widely used in research laboratories and has been optimized for high yield and purity.
科学的研究の応用
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH is used in the synthesis of peptides, which are important molecules in biological research. Peptides are used as probes to study protein-protein interactions, enzyme activity, and other biological processes. This compound(Mtt)-OH is used as a building block in the synthesis of peptides by solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis and involves the stepwise addition of amino acids to a growing peptide chain. This compound(Mtt)-OH is used as a protected lysine residue in SPPS, which allows for the selective deprotection of other amino acid residues during peptide synthesis.
特性
IUPAC Name |
3-[6-[(5-oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5/c20-12(16-7-5-14(22)23)4-2-1-3-6-17-15(24)19-10-11-8-13(21)18-9-11/h11H,1-10H2,(H,16,20)(H,18,21)(H,22,23)(H2,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRUNSAAVYUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CNC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)

![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)
![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)